

Elsubrutinib: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: *Elsubrutinib*

Cat. No.: B607293

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Abstract

Elsubrutinib (also known as ABBV-105) is a potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and clinical trial outcomes of **Elsubrutinib**. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of immunology and drug discovery.

Chemical Structure and Identification

Elsubrutinib is a small molecule with the chemical formula $C_{17}H_{19}N_3O_2$. Its structure is characterized by a 1H-indole-7-carboxamide core linked to a 1-acryloylpiperidin-3-yl moiety. The (S)-stereoisomer is the active enantiomer.

Identifier	Value
IUPAC Name	4-[(3S)-1-prop-2-enylpiperidin-3-yl]-1H-indole-7-carboxamide [1]
CAS Number	1643570-24-4 [1]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂ [1]
Molecular Weight	297.35 g/mol [1]
SMILES	C=CC(=O)N1CCC--INVALID-LINK-- C2=C3C=CNC3=C(C=C2)C(=O)N

Physicochemical Properties

The physicochemical properties of **Elsubrutinib** are crucial for its formulation and pharmacokinetic profile.

Property	Value	Source
Physical State	Solid	Assumed from handling information
Solubility	DMSO: 59 mg/mL	[2]
Ethanol: 4 mg/mL	[2]	
Water: Insoluble	[2]	
XLogP3-AA	1.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Note: Experimental values for melting point and pKa are not publicly available at the time of this publication.

Pharmacological Properties and Mechanism of Action

E1sibrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] It selectively targets the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inactivation of the enzyme.[3] This irreversible binding prevents the phosphorylation of downstream substrates, thereby blocking the B-cell receptor (BCR) signaling pathway.[2][3]

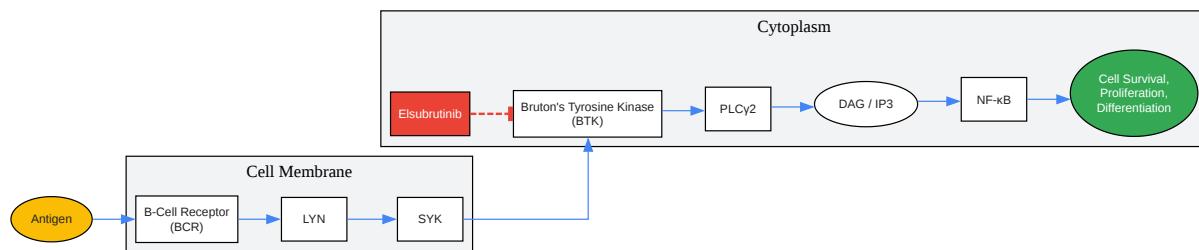
In Vitro Potency

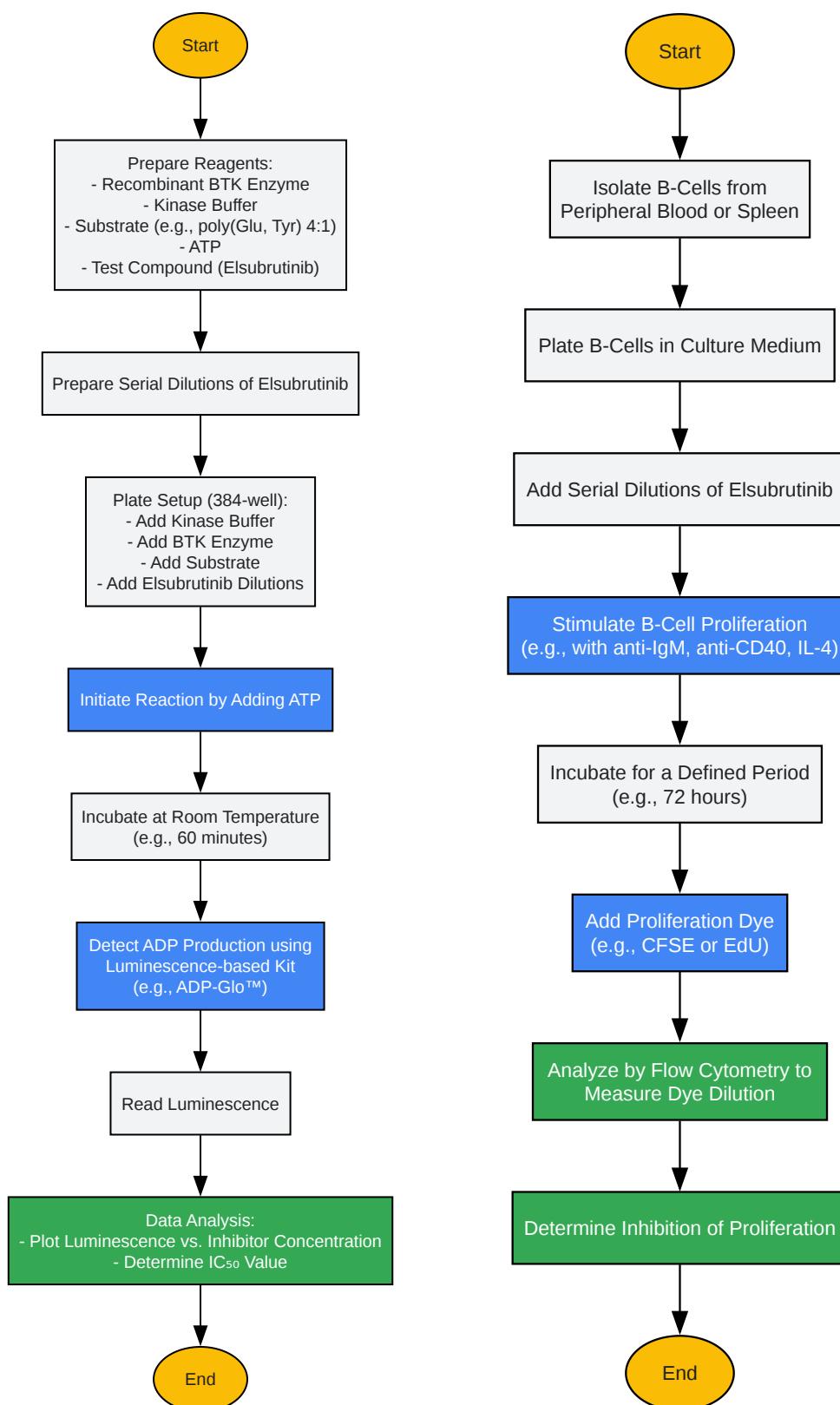
Parameter	Value
IC ₅₀ (BTK catalytic domain)	0.18 μM[2][3]
IC ₅₀ (BTK C481S mutant)	2.6 μM[3]

The significant loss of potency against the C481S mutant confirms the covalent mechanism of action targeting the cysteine residue.[3]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. **E1sibrutinib**'s inhibition of BTK disrupts this pathway.



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References

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